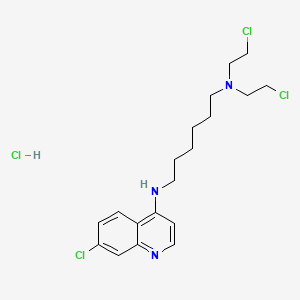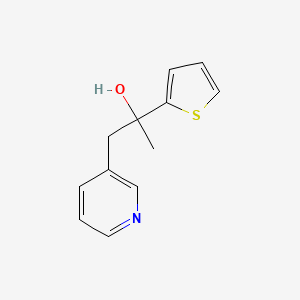
1-(Pyridin-3-yl)-2-thiophen-2-ylpropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridineethanol, a-methyl-a-2-thienyl- is an organic compound with the molecular formula C12H13NOS. It is a derivative of pyridine and thiophene, which are both heterocyclic aromatic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridineethanol, a-methyl-a-2-thienyl- typically involves the reaction of pyridine derivatives with thiophene derivatives under specific conditions. One common method is the alkylation of 3-pyridineethanol with a-methyl-a-2-thienyl halides in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of 3-Pyridineethanol, a-methyl-a-2-thienyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .
Analyse Des Réactions Chimiques
Types of Reactions
3-Pyridineethanol, a-methyl-a-2-thienyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or DMSO.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Halides or amines.
Applications De Recherche Scientifique
3-Pyridineethanol, a-methyl-a-2-thienyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Pyridineethanol, a-methyl-a-2-thienyl- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins. Additionally, it may interact with ion channels and neurotransmitter receptors, contributing to its analgesic effects .
Comparaison Avec Des Composés Similaires
3-Pyridineethanol, a-methyl-a-2-thienyl- can be compared with other similar compounds, such as:
Pyridine derivatives: These compounds share the pyridine ring structure and exhibit similar chemical properties.
Thiophene derivatives: These compounds contain the thiophene ring and have comparable reactivity.
3-Pyridineethanol derivatives: These compounds have the same core structure but different substituents, leading to variations in their chemical and biological properties.
Similar Compounds
- 3-Pyridineethanol
- 2-Thiophenemethanol
- 3-Pyridinecarboxaldehyde
- 2-Thiophenecarboxaldehyde
Propriétés
Numéro CAS |
6311-98-4 |
|---|---|
Formule moléculaire |
C12H13NOS |
Poids moléculaire |
219.30 g/mol |
Nom IUPAC |
1-pyridin-3-yl-2-thiophen-2-ylpropan-2-ol |
InChI |
InChI=1S/C12H13NOS/c1-12(14,11-5-3-7-15-11)8-10-4-2-6-13-9-10/h2-7,9,14H,8H2,1H3 |
Clé InChI |
RKIRPVPPFSBYKV-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CN=CC=C1)(C2=CC=CS2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


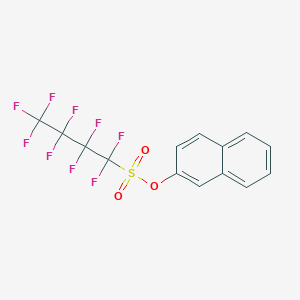
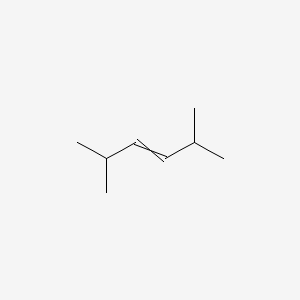
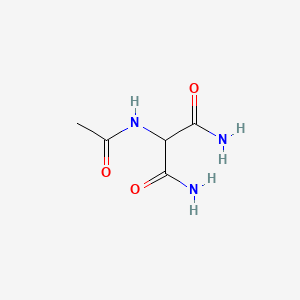
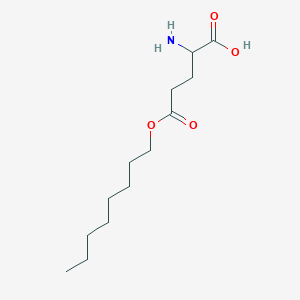
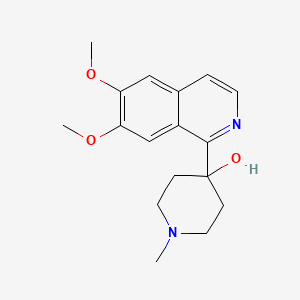
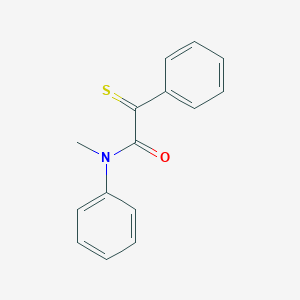
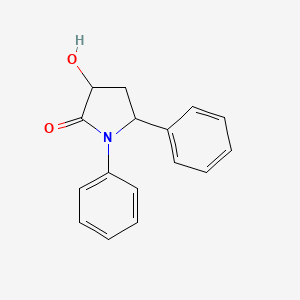
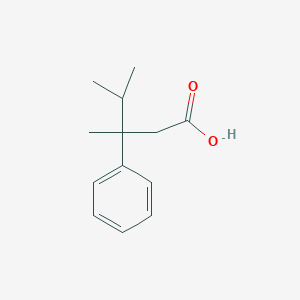
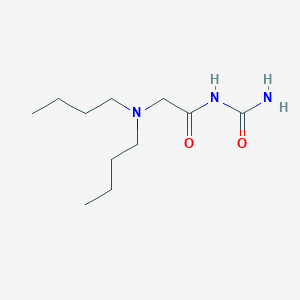
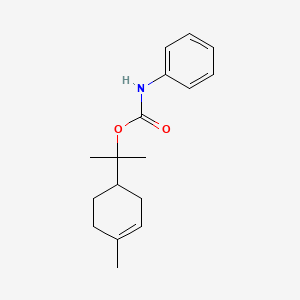
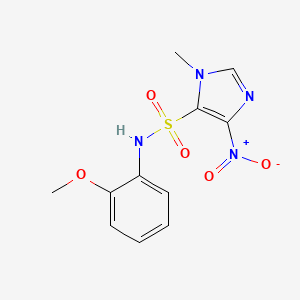
![6-Methyl-4a-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4-dione](/img/structure/B14006269.png)
![1-(2,4-Dinitrophenyl)-2-[(4-methylphenyl)(2-phenylcyclopropyl)methylidene]hydrazine](/img/structure/B14006274.png)
